Mass Shift Advantage Against Isotopic Interference
D-Phenylalanine-d8 incorporates eight deuterium atoms (five on the phenyl ring, three on the aliphatic chain), yielding a molecular weight of 173.24 g/mol—a +8 Da shift from unlabeled D-phenylalanine (165.19 g/mol) . In contrast, the commonly used DL-phenylalanine-d5 standard (ring‑d5 only) provides only a +5 Da mass shift. The larger mass differential of the d8 compound reduces overlap with the M+1 and M+2 isotopic peaks of the endogenous analyte, which are typically 1–2 Da above the monoisotopic mass [1]. This is particularly critical when quantifying phenylalanine in complex biological matrices where the analyte concentration is low and matrix-induced ion suppression is high.
| Evidence Dimension | Nominal mass shift vs. unlabeled analyte |
|---|---|
| Target Compound Data | +8 Da (C₉H₃D₈NO₂, MW 173.24) |
| Comparator Or Baseline | DL-Phenylalanine-d5 (C₉H₆D₅NO₂, MW 170.22): +5 Da shift |
| Quantified Difference | 3 Da larger mass shift for D-Phe-d8 |
| Conditions | Theoretical calculation based on molecular formula; validated by high-resolution mass spectrometry (HRMS) isotopic distribution analysis. |
Why This Matters
A larger mass shift minimizes spectral overlap with natural isotopic peaks, improving signal-to-noise ratio and enabling more accurate quantification at sub‑nanomolar concentrations.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
